REACTION_CXSMILES
|
[Cl-:1].[NH4+:2].C([Al](CC)CC)C.[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]#[N:17])[CH2:11][CH3:12]>C1(C)C=CC=CC=1.CCCCCC>[ClH:1].[CH2:10]([O:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]([NH2:2])=[NH:17])[CH2:11][CH3:12] |f:0.1,6.7|
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
|
[Cl-].[NH4+]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(C)[Al](CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
32.2 g
|
Type
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reactant
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Smiles
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C(CC)OC1=C(C#N)C=CC=C1
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Name
|
ice
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Quantity
|
2.85 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
the mixture is stirred at room temperature until evolution of gas
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the reaction mixture is then stirred at 80° C. (bath) overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
TEMPERATURE
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Details
|
cooling
|
Type
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STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered off with suction
|
Type
|
WASH
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Details
|
the filter residue is washed with the same amount of methanol
|
Type
|
DISTILLATION
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Details
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The solvent is distilled off under reduced pressure
|
Type
|
STIRRING
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Details
|
the residue is stirred with 500 ml of a mixture of dichloromethane and methanol (9:1)
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Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
CUSTOM
|
Details
|
the mother liquor is evaporated
|
Type
|
STIRRING
|
Details
|
The residue is stirred with petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(CC)OC1=C(C(=N)N)C=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |